Methyl 4-iodo-2-(trifluoromethyl)benzoate
Overview
Description
Methyl 4-iodo-2-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C9H6F3IO2 and its molecular weight is 330.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Trifluoromethoxylation Reagent in Synthetic Chemistry
Trifluoromethyl benzoate, a variant of Methyl 4-iodo-2-(trifluoromethyl)benzoate, has been developed as a trifluoromethoxylation reagent, offering a versatile tool in synthetic chemistry. It's used in a range of reactions including trifluoromethoxylation-halogenation of arynes, nucleophilic substitution of alkyl (pseudo)halides, cross-coupling with aryl stannanes, and asymmetric difunctionalization of alkenes. Its stability at room temperature and compatibility with various organic substrates underscore its utility in synthesizing complex molecules (Zhou et al., 2018).
Interaction with Sulfur Tetrafluoride
Research on the interaction of derivatives of this compound with sulfur tetrafluoride revealed intriguing reactivity patterns. These studies not only advance our understanding of complex chemical interactions but also pave the way for the synthesis of novel fluorine-containing compounds, like methyl 3,4-bis(pentafluoroethoxy)benzoate, which demonstrates the compound's potential in creating new molecular structures (Gaidarzhy et al., 2020).
Acaricide Application
This compound derivatives have been noted for their use in agriculture, particularly as acaricides. For instance, methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, commonly known as amidoflumet, is a notable compound in this class. Its structural configuration, characterized by specific orientations of side chains and intramolecular hydrogen bonds, contributes to its effectiveness in pest control (Kimura & Hourai, 2005).
Synthesis and Application in Organic Chemistry
This compound and its derivatives serve as key intermediates or reactants in organic synthesis. They are involved in a variety of chemical transformations, contributing to the synthesis of bioactive molecules with diverse pharmacological properties. Their role in forming complex molecular architectures, facilitating various chemical reactions, and acting as scaffolds in drug development highlights their significance in the field of medicinal chemistry and pharmaceutical development (Farooq & Ngaini, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that similar compounds have been reported to undergo reactions such as the copper-free sonogashira cross-coupling reaction .
Pharmacokinetics
It’s known that the compound should be stored in a dark place, sealed in dry, at room temperature , which might give some insights into its stability and bioavailability.
Result of Action
Compounds with similar structures have shown strong insecticidal activity, especially against lepidopterous pests .
Properties
IUPAC Name |
methyl 4-iodo-2-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO2/c1-15-8(14)6-3-2-5(13)4-7(6)9(10,11)12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYSUYRBHLSUIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)I)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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